N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034349-02-3
VCID: VC4575142
InChI: InChI=1S/C15H11N7OS/c23-15(11-8-16-5-6-17-11)18-9-14-20-19-13-4-3-10(21-22(13)14)12-2-1-7-24-12/h1-8H,9H2,(H,18,23)
SMILES: C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=NC=CN=C4)C=C2
Molecular Formula: C15H11N7OS
Molecular Weight: 337.36

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide

CAS No.: 2034349-02-3

Cat. No.: VC4575142

Molecular Formula: C15H11N7OS

Molecular Weight: 337.36

* For research use only. Not for human or veterinary use.

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide - 2034349-02-3

Specification

CAS No. 2034349-02-3
Molecular Formula C15H11N7OS
Molecular Weight 337.36
IUPAC Name N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C15H11N7OS/c23-15(11-8-16-5-6-17-11)18-9-14-20-19-13-4-3-10(21-22(13)14)12-2-1-7-24-12/h1-8H,9H2,(H,18,23)
Standard InChI Key GIGZGRLQDNXYNG-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=NC=CN=C4)C=C2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

  • Triazolopyridazine Core: A fused bicyclic structure comprising a 1,2,4-triazole ring (positions 1–3) and a pyridazine ring (positions 4–6) .

  • Thiophene Substituent: A sulfur-containing five-membered aromatic ring at the 6-position of the pyridazine moiety.

  • Pyrazine-2-Carboxamide Group: A methyl-linked pyrazine carboxamide at the 3-position of the triazole ring.

The IUPAC name, NN-[(6-thiophen-2-yl-[1, triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazine-2-carboxamide, reflects this arrangement. Key spectral identifiers include:

  • InChIKey: GIGZGRLQDNXYNG-UHFFFAOYSA-N

  • SMILES: C1=CSC(=C1)C2=NN3C(=NN=C3C)N2CNC(=O)C4=NC=CN=C4

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound is unavailable, related triazolopyridazines exhibit planar fused rings with bond lengths of 1.32–1.38 Å for C–N and 1.41–1.47 Å for C–S in thiophene . Nuclear magnetic resonance (NMR) spectra of analogous compounds show characteristic signals:

  • 1H^1\text{H} NMR: Thiophene protons at δ 7.2–7.5 ppm, pyridazine protons at δ 8.1–8.4 ppm.

  • 13C^{13}\text{C} NMR: Pyrazine carbonyl carbon at δ 165–168 ppm .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions (Figure 1):

  • Formation of Triazolopyridazine Core: Cyclocondensation of 3-hydrazinylpyridazine with nitriles or carboxylic acids under acidic conditions .

  • Thiophene Incorporation: Suzuki-Miyaura coupling of 6-chlorotriazolopyridazine with thiophen-2-ylboronic acid .

  • Pyrazine-2-Carboxamide Attachment: Amide coupling using pyrazine-2-carbonyl chloride and triazolopyridazine methylamine intermediate.

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclocondensation .

  • Catalysts: Pd(PPh3_3)4_4 for Suzuki coupling .

  • Purification: High-performance liquid chromatography (HPLC) yields >95% purity.

Analytical Characterization

Table 1: Spectroscopic and Chromatographic Data

ParameterValue/ObservationMethodReference
Retention Time (HPLC)12.4 minC18 column, MeOH:H2_2O (70:30)
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
UV-Vis λmax\lambda_{\text{max}}274 nm (π→π*)Ethanol solution

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (logP = 2.8).

  • Stability: Stable at pH 4–8; degrades in strong acids/bases via triazole ring hydrolysis.

Table 2: Thermodynamic Properties

PropertyValue
Molar Refractivity87.6 cm3^3/mol
Polar Surface Area128 Å2^2
Hydrogen Bond Donors2

Structure-Activity Relationships (SAR)

Role of Substituents

  • Thiophene at C6: Increases lipophilicity, improving blood-brain barrier penetration .

  • Pyrazine-2-Carboxamide: Enhances hydrogen bonding with target proteins (e.g., dipeptidyl peptidase-IV) .

Table 3: SAR of Triazolopyridazine Derivatives

ModificationEffect on Activity
Replacement of thiophene with phenyl40-fold ↓ potency
Methylation of pyrazine↑ Metabolic stability

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